molecular formula C11H15ClFNO B13311783 2-(1-Amino-2,2-dimethylpropyl)-6-chloro-4-fluorophenol

2-(1-Amino-2,2-dimethylpropyl)-6-chloro-4-fluorophenol

Cat. No.: B13311783
M. Wt: 231.69 g/mol
InChI Key: WVDXJXIDQAPOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Amino-2,2-dimethylpropyl)-6-chloro-4-fluorophenol is a synthetic organic compound characterized by the presence of an amino group, a chloro group, and a fluorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-6-chloro-4-fluorophenol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 6-chloro-4-fluorophenol.

    Amination: The precursor undergoes an amination reaction with 1-amino-2,2-dimethylpropane under controlled conditions to introduce the amino group.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include reaction temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,2-dimethylpropyl)-6-chloro-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

2-(1-amino-2,2-dimethylpropyl)-6-chloro-4-fluorophenol

InChI

InChI=1S/C11H15ClFNO/c1-11(2,3)10(14)7-4-6(13)5-8(12)9(7)15/h4-5,10,15H,14H2,1-3H3

InChI Key

WVDXJXIDQAPOHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=C(C(=CC(=C1)F)Cl)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.